molecular formula C11H14N4O2 B14648452 Piperidine, 1-[(4-nitrophenyl)azo]- CAS No. 52010-83-0

Piperidine, 1-[(4-nitrophenyl)azo]-

Cat. No.: B14648452
CAS No.: 52010-83-0
M. Wt: 234.25 g/mol
InChI Key: FOUPDOGVZUKRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-[(4-nitrophenyl)azo]-: is an organic compound with the molecular formula C11H14N2O2 . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenylazo group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(4-nitrophenyl)azo]- typically involves the reaction of piperidine with 4-nitroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Chemistry: Piperidine, 1-[(4-nitrophenyl)azo]- is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and serves as a precursor for other chemical compounds .

Biology: In biological research, this compound is used in studies related to enzyme inhibition and protein interactions. It helps in understanding the mechanisms of various biological processes .

Medicine: Its unique structure allows it to interact with specific biological targets .

Industry: In the industrial sector, Piperidine, 1-[(4-nitrophenyl)azo]- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Piperidine, 1-[(4-nitrophenyl)azo]- involves its interaction with specific molecular targets. The nitrophenylazo group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biological molecules, affecting their function and activity .

Properties

CAS No.

52010-83-0

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

(4-nitrophenyl)-piperidin-1-yldiazene

InChI

InChI=1S/C11H14N4O2/c16-15(17)11-6-4-10(5-7-11)12-13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2

InChI Key

FOUPDOGVZUKRGP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.